molecular formula C24H24N2O4 B2662315 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea CAS No. 1396869-78-5

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea

Cat. No.: B2662315
CAS No.: 1396869-78-5
M. Wt: 404.466
InChI Key: PVSQWSQOFHJPGT-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a complex organic compound that features a benzhydryl group, a benzo[d][1,3]dioxole moiety, and a hydroxypropyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)urea
  • 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiourea
  • 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamate

Uniqueness

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety enhances its potential interactions with biological targets, while the hydroxypropyl urea structure provides additional sites for chemical modification.

Properties

IUPAC Name

1-benzhydryl-3-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-24(28,19-12-13-20-21(14-19)30-16-29-20)15-25-23(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,28H,15-16H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSQWSQOFHJPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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